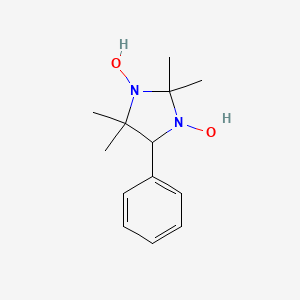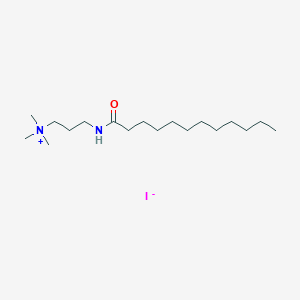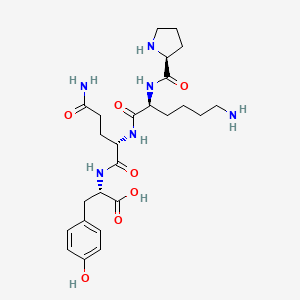![molecular formula C22H29O2PSi B14247830 2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)- CAS No. 500599-21-3](/img/structure/B14247830.png)
2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)- is a complex organic compound with a unique structure that includes a propargyl alcohol moiety, a phosphinyl group, and a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)- typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of propargyl alcohol with a trimethylsilylating agent, such as trimethylsilyl chloride, in the presence of a base like triethylamine. This step yields 3-(trimethylsilyl)-2-propyn-1-ol .
This involves the reaction of the intermediate 3-(trimethylsilyl)-2-propyn-1-ol with a bis(2-phenylethyl)phosphine oxide under suitable conditions, such as the presence of a catalyst or under reflux .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The triple bond in the propargyl moiety can be reduced to form alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)- involves its interaction with molecular targets through its functional groups. The propargyl alcohol moiety can participate in nucleophilic addition reactions, while the phosphinyl group can coordinate with metal centers in catalytic processes. The trimethylsilyl group can enhance the compound’s stability and facilitate its use in various reactions .
Comparación Con Compuestos Similares
Similar Compounds
3-(Trimethylsilyl)-2-propyn-1-ol: Similar structure but lacks the phosphinyl group.
1-Phenyl-2-propyn-1-ol: Contains a phenyl group instead of the trimethylsilyl and phosphinyl groups.
Propargyl alcohol: The simplest form, lacking both the trimethylsilyl and phosphinyl groups.
Uniqueness
2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)- is unique due to the presence of both the phosphinyl and trimethylsilyl groups, which confer distinct reactivity and stability properties. This makes it a versatile compound in synthetic and catalytic applications .
Propiedades
Número CAS |
500599-21-3 |
|---|---|
Fórmula molecular |
C22H29O2PSi |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
1-[bis(2-phenylethyl)phosphoryl]-3-trimethylsilylprop-2-yn-1-ol |
InChI |
InChI=1S/C22H29O2PSi/c1-26(2,3)19-16-22(23)25(24,17-14-20-10-6-4-7-11-20)18-15-21-12-8-5-9-13-21/h4-13,22-23H,14-15,17-18H2,1-3H3 |
Clave InChI |
VSEFXJHSXOPCMD-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC(O)P(=O)(CCC1=CC=CC=C1)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Imidazo[4,5-f][2,1]benzoxazole](/img/structure/B14247763.png)
![Dimethyl pyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate](/img/structure/B14247767.png)
![(3R,7R,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14247770.png)


![Ethyl 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoate](/img/structure/B14247783.png)
![3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B14247790.png)
![1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl-](/img/structure/B14247797.png)

![2-Oxazolidinone, 4-[(acetyloxy)methyl]-, (4S)-](/img/structure/B14247822.png)


